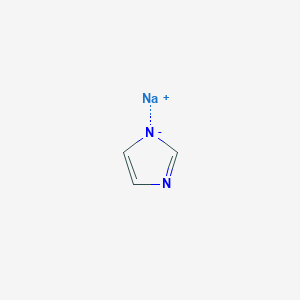

Sodium Imidazole

Overview

Description

Sodium Imidazole is a compound with the molecular formula C3H3N2Na . It is a derivative of imidazole, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . Imidazole is a highly polar compound and is soluble in water, producing a mildly alkaline solution . It is used as a buffer in the pH range of 6.2-7.8 at 25°C .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is classified as aromatic due to the presence of a sextet of π electrons . Sodium Imidazole, as a derivative, would carry these structural characteristics, with the addition of a sodium ion.

Chemical Reactions Analysis

Imidazole is an excellent nucleophile and can easily react in nitrogen with alkylating and acylating agents . It can also form stable crystalline salts with strong acids through the protonation of the sp2 nitrogen, known as imidazolium salts .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molecular weight of 68.077 g/mol . Sodium Imidazole, as a derivative, would carry these properties, with the addition of a sodium ion, leading to a molecular weight of 90.06 g/mol .

Scientific Research Applications

Biological Systems

Sodium Imidazole derivatives, particularly imidazolium salts, have been applied in various biological systems. They exhibit a range of bioactivities such as antitumor, antimicrobial, and antioxidant properties. These compounds are also explored for bioengineering applications due to their biocompatibility and functional versatility .

Pharmaceutical Applications

Imidazole-based compounds are known for their wide spectrum of bioactivities which include antimicrobial, anticancer, antiparasitic, antihypertensive, antineuropathic, and anti-inflammatory activities. Many of these compounds have been developed into drugs that are currently on the market .

Energy Storage

In the field of energy storage, Sodium Imidazole derivatives have been used in sodium-ion batteries. Specifically, imidazole-based electrolytes have been applied to graphite anodes to improve the storage behavior of sodium ions. This application is significant due to its potential in creating cost-effective and durable energy storage solutions .

Synthetic Chemistry

Imidazole and its derivatives are crucial in synthetic chemistry due to their versatility. They are used in diverse multicomponent reactions conducted under various conditions to synthesize a wide array of functional molecules .

Industrial Applications

The regiocontrolled synthesis of substituted imidazoles is important for industrial applications. These heterocycles are key components in functional molecules used in everyday applications, highlighting the importance of advancements in their synthesis .

Medicinal Chemistry

Imidazole-based medicinal chemistry has seen significant progress with the synthesis of drugs that possess lower toxicity, better efficacy, and superior pharmacokinetic characteristics. This progress is supported by advancements in related disciplines such as cell biology, molecular biology, pharmacology, and organic chemistry .

Future Directions

Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This suggests that Sodium Imidazole, as a derivative, might have potential applications in the future.

Mechanism of Action

Target of Action

Imidazole interacts with several targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes, contributing to the compound’s diverse applications.

Mode of Action

The mode of action of Sodium Imidazole is complex and multifaceted. It is believed to interact with its targets, causing changes that lead to its observed effects . For instance, it can displace the His-tag from nickel coordination, freeing the His-tagged proteins .

Biochemical Pathways

Imidazole is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The imidazole ring is also present in important biological building blocks, such as histidine and the related hormone histamine .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The result of Sodium Imidazole’s action is dependent on its targets and mode of action. For instance, it can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes . This effectively inhibits fungal growth and replication .

Action Environment

The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule . This suggests that environmental factors, such as the presence of hydrophobic substances, can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

sodium;imidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAWMPSVROAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N-]1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium Imidazole | |

CAS RN |

5587-42-8 | |

| Record name | Imidazole, sodium derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

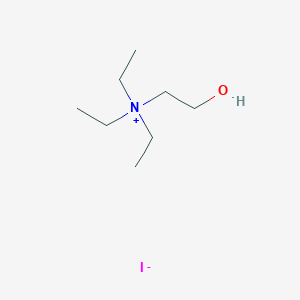

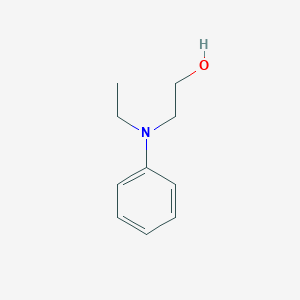

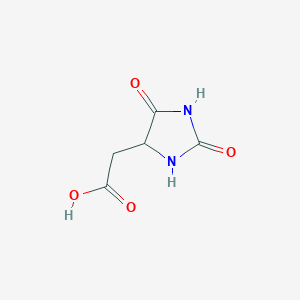

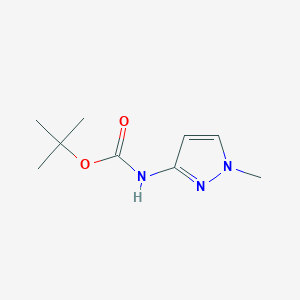

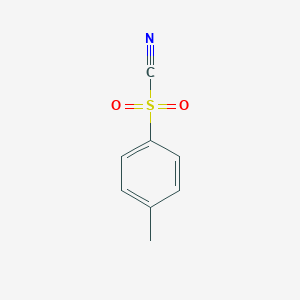

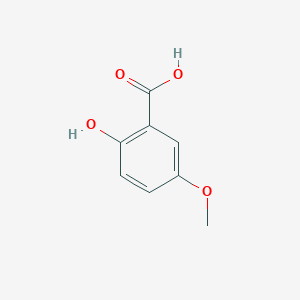

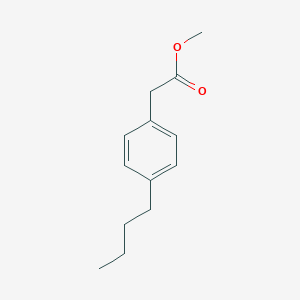

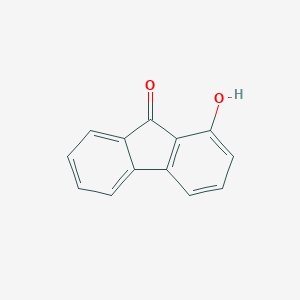

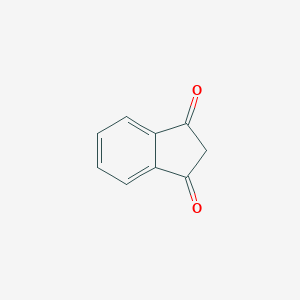

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Sodium Imidazole in organic synthesis?

A1: Sodium Imidazole is a versatile reagent in organic synthesis. The provided research highlights its use in various reactions, including:

- Preparation of Thioethers: It acts as a nucleophile, reacting with halogenated compounds like bromopyridine to form thioethers, crucial intermediates in synthesizing pharmaceuticals like lansoprazole [].

- Synthesis of 1,3-Oxathiole-2-thione Derivatives: It reacts with carbon disulfide to form Sodium 1-Imidazolecarbodithioate, which further reacts with α-haloketones to yield 1,3-oxathiole derivatives [].

- Synthesis of Imidazolium-based Ionic Liquids: Alkyl imidazoles, synthesized from Sodium Imidazole, are used as precursors for preparing hydrophobic functional acidic ionic liquids, showcasing its utility in materials science [].

Q2: Can you elaborate on the role of Sodium Imidazole in the synthesis of (E)-4-(methyl imidazolyl) methyl cinnamate, an intermediate for ozagrel?

A: While not directly involved in the final synthetic step, Sodium Imidazole plays a crucial preparatory role []. The research describes a two-step process:

Q3: How is Sodium Imidazole utilized in the purification of pharmaceuticals?

A: The research demonstrates the application of Sodium Imidazole in purifying 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, a key intermediate for pharmaceuticals like Omeprazole []. The crude product, obtained through asymmetric oxidation, is purified using Sodium Imidazole in a specific solvent system. This method, involving lower alcohol and acetonitrile, leads to high-purity (99.9% optical purity and 99.6% content) product crystallization, signifying its effectiveness in large-scale pharmaceutical purification.

Q4: Are there any studies on the reaction kinetics of Sodium Imidazole reactions?

A: Yes, a study investigated the kinetics of thioether synthesis using Sodium Imidazole and bromopyridine []. Researchers employed a novel technique combining photoelectronic microscopy and computer imaging tracing. By analyzing the gray scales of digital images, they established concentration-gray scale standard curves for the thioether product. This enabled the determination of reactant concentrations over time, leading to the derivation of the reaction kinetics curve and rate equation. This study provided insights into the mass transfer mechanisms at the liquid-liquid interface during thioether synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.